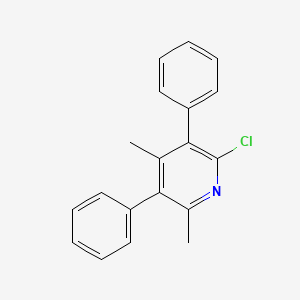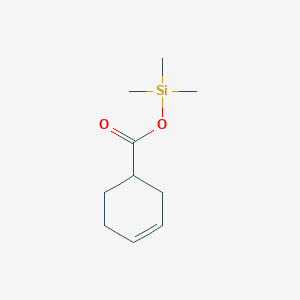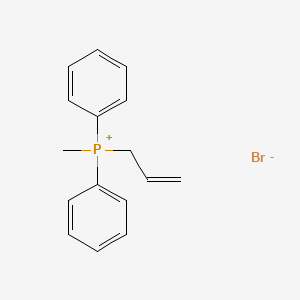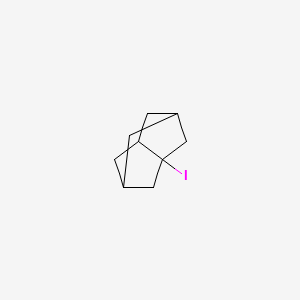![molecular formula C17H21N3O B14325942 [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone CAS No. 101578-05-6](/img/structure/B14325942.png)
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone is an organic compound with the molecular formula C17H20N2O. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzophenone and is often used as an intermediate in the synthesis of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phosgene or triphosgene is common, and the reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments for textiles, paper, and leather.
Wirkmechanismus
The mechanism of action of [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets and pathways. The compound’s electron-rich nature allows it to participate in various photochemical reactions, making it an effective sensitizer for photoreactions . It absorbs light at specific wavelengths, facilitating energy transfer and subsequent chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: A related compound with similar structural features but without the dimethylamino groups.
Michler’s Ketone: Another similar compound with two dimethylamino groups attached to the benzophenone core.
Uniqueness
The presence of dimethylamino groups in [2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone enhances its electron-donating properties, making it more reactive in photochemical and electrophilic aromatic substitution reactions compared to benzophenone.
Eigenschaften
CAS-Nummer |
101578-05-6 |
|---|---|
Molekularformel |
C17H21N3O |
Molekulargewicht |
283.37 g/mol |
IUPAC-Name |
[2-amino-4-(dimethylamino)phenyl]-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C17H21N3O/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18/h5-11H,18H2,1-4H3 |
InChI-Schlüssel |
OBZUIBHFVUVJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)

methanone](/img/structure/B14325893.png)




![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)

![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
